GNE-493 is a potent, selective, and orally available dual pan-phosphatidylinositol 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitor. [] It is a synthetic small molecule developed for the treatment of cancer. [] GNE-493 is specifically designed to target the PI3K/AKT/mTOR pathway, which plays a crucial role in regulating cell growth, proliferation, survival, and angiogenesis. [, ] This pathway is frequently dysregulated in various types of cancer, making it a significant target for therapeutic intervention. []
GNE-493 primarily functions by inhibiting the PI3K/AKT/mTOR pathway. [, ] This pathway is frequently hyperactivated in cancer cells, contributing to uncontrolled growth and survival. [, , ] By inhibiting PI3K and mTOR, GNE-493 disrupts downstream signaling cascades, ultimately leading to cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth. [, , , , ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7
CAS No.: 506-78-5